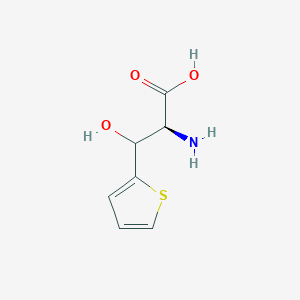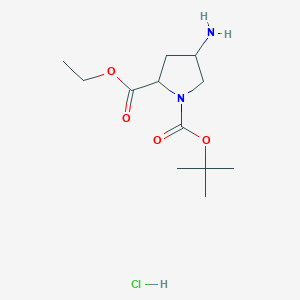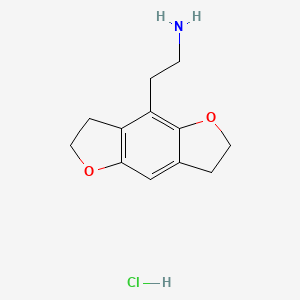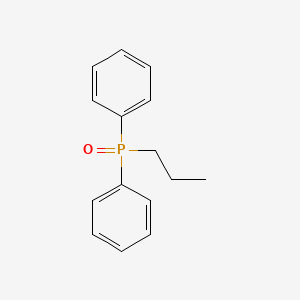
2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-5-ethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine is a synthetic nucleoside analog. It is characterized by the presence of two 4-methylbenzoyl groups attached to the 3’ and 5’ hydroxyl groups of the deoxyribose sugar, and an ethyl group attached to the 5-position of the uracil base. This compound is often used in biochemical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine typically involves the protection of the hydroxyl groups of the deoxyribose sugar with 4-methylbenzoyl groupsThe reaction conditions often include the use of solvents like tetrahydrofuran and acetonitrile, and reagents such as sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzoyl groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nucleosides.
Applications De Recherche Scientifique
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving DNA and RNA synthesis and repair mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it useful in antiviral and anticancer therapies. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)adenosine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)inosine
- 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose
Uniqueness
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine is unique due to the presence of the ethyl group at the 5-position of the uracil base, which is not commonly found in other similar compounds. This structural feature can influence its biological activity and make it a valuable tool in research .
Propriétés
Formule moléculaire |
C27H28N2O7 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H28N2O7/c1-4-18-14-29(27(33)28-24(18)30)23-13-21(36-26(32)20-11-7-17(3)8-12-20)22(35-23)15-34-25(31)19-9-5-16(2)6-10-19/h5-12,14,21-23H,4,13,15H2,1-3H3,(H,28,30,33)/t21-,22+,23+/m0/s1 |
Clé InChI |
UWDDSNIBAOYUNV-YTFSRNRJSA-N |
SMILES isomérique |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


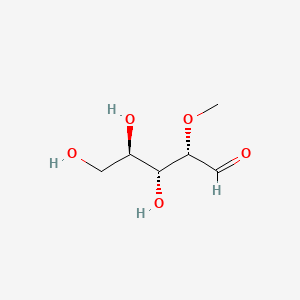
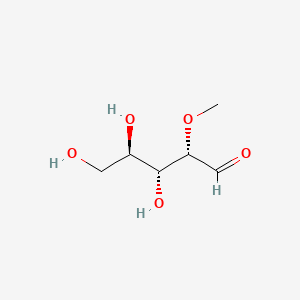
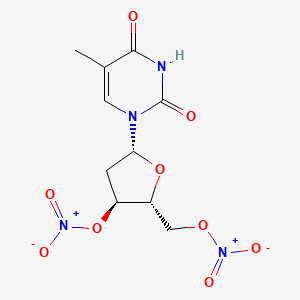
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)




